2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Description
2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a trifluoroacetyl group and a 2-hydroxyethyl substituent on the piperazine ring. The trifluoroacetyl moiety contributes to electron-withdrawing effects, enhancing metabolic stability, while the hydroxyethyl group likely improves solubility and pharmacokinetic properties. This compound serves as a versatile scaffold in medicinal chemistry, with structural analogs demonstrating diverse biological activities, including antipsychotic, antiparasitic, and antiproliferative effects .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)13-3-1-12(2-4-13)5-6-14/h14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIRFKEDLFZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1-(2-hydroxyethyl)piperazine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-[4-(2-oxoethyl)piperazin-1-yl]ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . The piperazine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The piperazine-ethanone core is common in bioactive compounds, with substituents dictating pharmacological profiles. Key comparisons include:
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., CF₃, sulfonyl): Enhance stability and receptor binding. For example, trifluoromethyl groups in UDO and phenylsulfonyl in 7f improve target affinity .
- Hydrophilic Groups (e.g., hydroxyethyl): The hydroxyl group in the target compound likely increases aqueous solubility, a critical factor in CNS-targeting drugs, compared to lipophilic substituents like benzyl or aryl groups .
- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., biphenyl in ) enhance π-π stacking with receptors, while aliphatic chains (e.g., allyl in ) may influence conformational flexibility .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility: The hydroxyethyl group reduces logP compared to analogs with aryl or sulfonyl groups, improving bioavailability.
- Metabolic Stability: The trifluoroacetyl group resists oxidative metabolism, a shared feature with UDO and piperidine-based analogs in .
Biological Activity
2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone (CAS: 331444-75-8) is an organic compound with the molecular formula C8H13F3N2O2. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1-(2-hydroxyethyl)piperazine. The reaction is usually performed in dichloromethane at temperatures ranging from room temperature to 50°C for a duration of 2 to 4 hours. This method allows for the production of the compound with high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets such as enzymes and receptors. This property is crucial for its potential therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have shown inhibitory effects against breast cancer cells (MDA-MB-231) with IC50 values comparable to established chemotherapeutics like paclitaxel .
- Neurological Effects : The compound has been investigated for its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in the pathophysiology of many psychiatric conditions.
In Vitro Studies
A study evaluating the cytotoxic effects of related compounds on MDA-MB-231 breast cancer cells demonstrated significant inhibitory activity. The IC50 values ranged from 21.6 μM to 29.3 μM for various derivatives, indicating that modifications around the piperazine ring can enhance biological activity .
Structure-Activity Relationship (SAR)
Research into the SAR of trifluoromethyl-containing compounds has revealed that the presence of electron-withdrawing groups can enhance cytotoxicity against cancer cell lines. The unique combination of trifluoromethyl and piperazine structures provides a scaffold for further optimization in drug design .
Comparative Analysis
The following table summarizes key structural features and biological activities of similar compounds:
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Trifluoromethyl + Phenyl | 27.6 | Antitumor activity against MDA-MB-231 |
| Compound B | Trifluoromethyl + Piperidine | 21.6 | Antitumor activity against MDA-MB-231 |
| Compound C | Trifluoromethyl + Piperazine | 29.3 | Antitumor activity against MDA-MB-231 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone, and how can intermediates be optimized?
- Methodology : Multi-step synthesis involving acylation, nucleophilic substitution, and purification via column chromatography. For example:
React 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux with K₂CO₃ as a base .
Deprotect the boc group using TFA to generate 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .
Alkylate with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux, followed by silica gel column purification (EtOAc:petroleum ether, 1:1) to isolate the final product (yield: ~48%) .
- Key Challenges : Low yields in alkylation steps due to steric hindrance; optimization via temperature control or alternative leaving groups (e.g., tosylates).
Q. How is the structural identity of this compound confirmed, and what spectroscopic data are critical?
- Analytical Techniques :
- NMR : Key signals include δ 3.75 ppm (CH₂ from hydroxyethyl group), δ 2.45 ppm (piperazine CH₂), and absence of boc-protected amine signals post-TFA treatment .
- Elemental Analysis : Match calculated vs. experimental values for C, H, N (e.g., Anal. Calcd: C 68.99%, H 6.43%, N 13.41%) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in piperazine-containing derivatives, and what software tools are employed?
- Crystallography Workflow :
- Data Collection : High-resolution X-ray diffraction (e.g., SHELX programs for structure solution and refinement) .
- Refinement : Use riding models for H atoms (C–H = 0.93 Å, O–H = 0.82 Å) with SHELXL to handle twinning or disorder .
Q. What computational approaches predict the biological activity of trifluoroacetyl-piperazine derivatives, and how are contradictions in QSAR models addressed?
- QSAR Modeling :
- Descriptors : LogP, electron affinity (EA), and brain/blood partition coefficient (QPlogBB) correlate with antidopaminergic activity .
- Case Study : Aryl piperazine derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced serotonin receptor affinity but reduced metabolic stability .
Q. How are pharmacological activities (e.g., antipsychotic or anticancer) experimentally validated, and what assays resolve false-positive results?
- In Vitro Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
